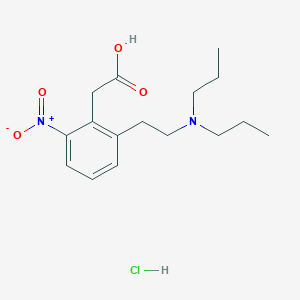

2-(2-(2-(Dipropylamino)ethyl)-6-nitrophenyl)acetic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-(2-(2-(Dipropylamino)ethyl)-6-nitrophenyl)acetic acid hydrochloride is not directly discussed in the provided papers. However, the papers do provide insights into related compounds that can help infer some aspects of the compound . The first paper discusses the use of (2-nitrophenyl)acetyl (NPAc) as a protecting group for hydroxyl functions, which suggests that nitrophenyl acetic acid derivatives, like the compound of interest, may have utility in synthetic chemistry for protecting groups . The second paper deals with a spectrophotometric method for determining a dichlorophenylamino phenyl-acetic acid derivative in pharmaceuticals . This indicates that phenyl-acetic acid derivatives can have pharmaceutical relevance and that their detection and quantification are important for pharmaceutical analysis.

Synthesis Analysis

The synthesis of this compound is not detailed in the provided papers. However, the synthesis of related compounds involves starting from commercially available precursors, such as (2-nitrophenyl)acetic acid, which is then modified to introduce various functional groups . The synthesis of such compounds typically requires careful selection of reagents and conditions to protect functional groups and to achieve the desired selectivity.

Molecular Structure Analysis

While the molecular structure of this compound is not analyzed in the provided papers, the structure of related compounds, such as those with nitrophenyl acetic acid moieties, are likely to be planar due to the conjugated system present in the aromatic ring . The presence of a nitro group can also influence the electron distribution within the molecule, which can affect its reactivity.

Chemical Reactions Analysis

The provided papers do not discuss the chemical reactions of this compound specifically. However, they do mention that (2-nitrophenyl)acetates are stable under common carbohydrate transformations and that the NPAc group can be selectively removed without affecting other common protecting groups . This suggests that the compound of interest may also exhibit stability under certain conditions and that its functional groups can be selectively manipulated.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not described in the provided papers. However, the spectrophotometric determination of a related compound indicates that these compounds can absorb light at specific wavelengths, which can be used for their detection and quantification in pharmaceuticals . The absorbance of these compounds typically follows Beer's law, which allows for the calculation of their concentration in a solution.

Wissenschaftliche Forschungsanwendungen

Organic Corrosion Inhibitors

Organic compounds, particularly those with heteroatoms (O, S, N, and P) and π-electrons, are frequently used as corrosion inhibitors in acidic media, a common environment in industrial cleaning processes including acid pickling and descaling. The effectiveness of organic inhibitors is attributed to the presence of polar functional groups that actively participate in adsorption processes, offering protection against metallic dissolution (Goyal et al., 2018).

Herbicide Toxicity and Environmental Impact

Research on herbicides like 2,4-D, a chlorophenoxy acetic acid derivative, highlights the extensive use in agriculture and the potential environmental impacts. Studies focus on toxicology, mutagenicity, and the necessity for future research on molecular biology aspects, especially gene expression, to assess exposure and degradation of pesticides (Zuanazzi et al., 2020).

Organic Acids in Industrial Applications

The utilization of organic acids such as formic, acetic, citric, and lactic acids in acidizing operations for oil and gas exploration is reviewed. These acids offer advantages over hydrochloric acid in terms of corrosion control, penetration enhancement, and reduced sludging tendency, especially at high temperatures (Alhamad et al., 2020).

Antioxidant Activity Analysis

The study of antioxidants is crucial across various fields, including food engineering and pharmacy. Methods like ORAC, HORAC, TRAP, TOSC, CUPRAC, and FRAP are critical for determining the antioxidant activity of compounds, highlighting the importance of understanding chemical reactions and kinetics in antioxidant analysis (Munteanu & Apetrei, 2021).

Biodegradation of Organic Compounds

The review on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater provides insights into the microbial capacity to degrade ETBE, a gasoline ether oxygenate, highlighting the aerobic biodegradation pathways and the need for further research on anaerobic degradation processes (Thornton et al., 2020).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 2-(diisopropylamino)ethyl methacrylate (dpaema), have been used in the synthesis of cationic nanoparticles for intracellular drug delivery . These nanoparticles are designed to interact with cellular membranes and transport therapeutic agents into cells .

Mode of Action

For instance, DPAEMA, a similar compound, is known to undergo a phase transition in response to changes in pH, which can facilitate membrane-disruptive behavior for intracellular drug delivery

Biochemical Pathways

Based on the properties of similar compounds, it can be inferred that it may play a role in the intracellular delivery of therapeutic agents . This could potentially involve various biochemical pathways depending on the specific agents being delivered.

Result of Action

Based on the properties of similar compounds, it can be inferred that it may facilitate the intracellular delivery of therapeutic agents, potentially leading to various cellular effects depending on the specific agents being delivered .

Action Environment

For instance, DPAEMA, a similar compound, is known to exhibit pH-responsive behavior

Eigenschaften

IUPAC Name |

2-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]acetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4.ClH/c1-3-9-17(10-4-2)11-8-13-6-5-7-15(18(21)22)14(13)12-16(19)20;/h5-7H,3-4,8-12H2,1-2H3,(H,19,20);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPWCGNYEZSMQIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCC1=C(C(=CC=C1)[N+](=O)[O-])CC(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00543083 |

Source

|

| Record name | {2-[2-(Dipropylamino)ethyl]-6-nitrophenyl}acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91374-25-3 |

Source

|

| Record name | {2-[2-(Dipropylamino)ethyl]-6-nitrophenyl}acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B120503.png)

![3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide](/img/structure/B120505.png)

![6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine](/img/structure/B120508.png)